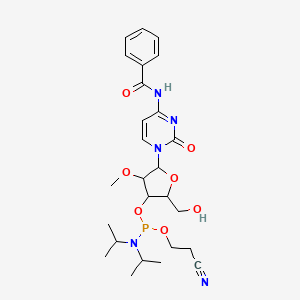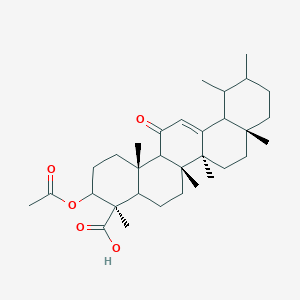
20-(S)-Ginsenoside F2
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
20-(S)-Ginsenoside F2: is a naturally occurring compound found in the roots of Panax ginseng, a plant widely used in traditional medicine. This compound belongs to the class of ginsenosides, which are saponins known for their diverse pharmacological properties. Ginsenosides have been extensively studied for their potential health benefits, including anti-inflammatory, anti-cancer, and neuroprotective effects.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 20-(S)-Ginsenoside F2 typically involves the hydrolysis of protopanaxadiol-type ginsenosides. This process can be achieved through enzymatic or acid hydrolysis. Enzymatic hydrolysis is preferred due to its specificity and mild reaction conditions. The enzymes used for this purpose include β-glucosidase and other glycosidases.
Industrial Production Methods: Industrial production of this compound involves the extraction of ginsenosides from Panax ginseng roots followed by purification processes such as column chromatography. The extracted ginsenosides are then subjected to hydrolysis to obtain this compound. Advanced techniques like high-performance liquid chromatography (HPLC) are employed to ensure the purity and quality of the final product.
Analyse Chemischer Reaktionen
Types of Reactions: 20-(S)-Ginsenoside F2 undergoes various chemical reactions, including:
Oxidation: This reaction can be catalyzed by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: Substitution reactions involve the replacement of functional groups in the molecule, often facilitated by reagents like halogens or alkylating agents.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under controlled temperature and pH conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents in anhydrous solvents.
Substitution: Halogens, alkylating agents, and other reagents under specific temperature and solvent conditions.
Major Products Formed:
Oxidation: Oxidized derivatives of this compound.
Reduction: Reduced forms of the compound with altered functional groups.
Substitution: Substituted derivatives with new functional groups replacing the original ones.
Wissenschaftliche Forschungsanwendungen
20-(S)-Ginsenoside F2 has a wide range of scientific research applications, including:
Chemistry: Used as a reference compound in the study of ginsenosides and their chemical properties.
Biology: Investigated for its role in cellular processes, including apoptosis and cell proliferation.
Medicine: Studied for its potential therapeutic effects in treating cancer, inflammation, and neurodegenerative diseases.
Industry: Utilized in the development of health supplements and functional foods due to its bioactive properties.
Wirkmechanismus
The mechanism of action of 20-(S)-Ginsenoside F2 involves its interaction with various molecular targets and pathways. It exerts its effects by modulating signaling pathways such as the PI3K/Akt and MAPK pathways. These interactions lead to the regulation of gene expression, inhibition of cell proliferation, and induction of apoptosis in cancer cells. Additionally, this compound has been shown to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines.
Vergleich Mit ähnlichen Verbindungen
Ginsenoside Rb1: Another protopanaxadiol-type ginsenoside with similar pharmacological properties.
Ginsenoside Rg3: Known for its anti-cancer and anti-inflammatory effects.
Ginsenoside Rh2: Studied for its potential in cancer therapy and immune modulation.
Uniqueness of 20-(S)-Ginsenoside F2: this compound is unique due to its specific molecular structure, which contributes to its distinct pharmacological profile. It has shown higher potency in certain biological activities compared to other ginsenosides, making it a valuable compound for therapeutic research.
Eigenschaften
Molekularformel |
C42H72O13 |
|---|---|
Molekulargewicht |
785.0 g/mol |
IUPAC-Name |
2-(hydroxymethyl)-6-[[(8R,10R,14R)-12-hydroxy-4,4,8,10,14-pentamethyl-17-[(2S)-6-methyl-2-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhept-5-en-2-yl]-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]oxane-3,4,5-triol |
InChI |
InChI=1S/C42H72O13/c1-21(2)10-9-14-42(8,55-37-35(51)33(49)31(47)25(20-44)53-37)22-11-16-41(7)29(22)23(45)18-27-39(5)15-13-28(38(3,4)26(39)12-17-40(27,41)6)54-36-34(50)32(48)30(46)24(19-43)52-36/h10,22-37,43-51H,9,11-20H2,1-8H3/t22?,23?,24?,25?,26?,27?,28?,29?,30?,31?,32?,33?,34?,35?,36?,37?,39-,40+,41+,42-/m0/s1 |
InChI-Schlüssel |
SWIROVJVGRGSPO-GMTINJNOSA-N |
Isomerische SMILES |
CC(=CCC[C@@](C)(C1CC[C@@]2(C1C(CC3[C@]2(CCC4[C@@]3(CCC(C4(C)C)OC5C(C(C(C(O5)CO)O)O)O)C)C)O)C)OC6C(C(C(C(O6)CO)O)O)O)C |
Kanonische SMILES |
CC(=CCCC(C)(C1CCC2(C1C(CC3C2(CCC4C3(CCC(C4(C)C)OC5C(C(C(C(O5)CO)O)O)O)C)C)O)C)OC6C(C(C(C(O6)CO)O)O)O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


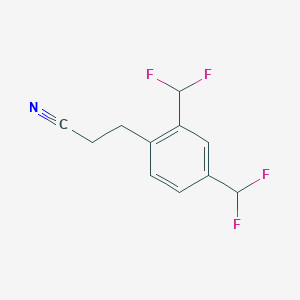

![2-[2-Oxo-2-[3-(trifluoromethyl)phenyl]ethyl]cyclopentane-1-carboxylic acid](/img/structure/B14790551.png)
![3H-Imidazo[4,5-b]pyridine, 2-butyl-3-[[2'-(1H-tetrazol-5-yl)[1,1'-biphenyl]-4-yl]methyl]-, hydrochloride](/img/structure/B14790559.png)
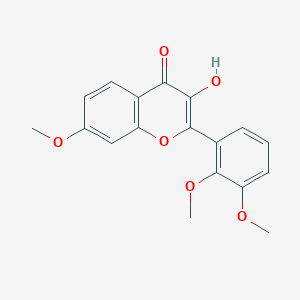

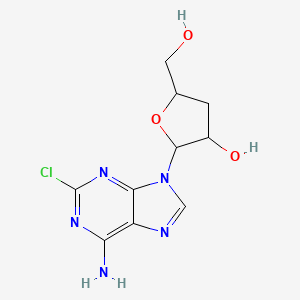

![octapotassium;[2-[(2S)-3,4-disulfonatooxy-2,5-bis(sulfonatooxymethyl)oxolan-2-yl]oxy-3,5-disulfonatooxy-6-(sulfonatooxymethyl)oxan-4-yl] sulfate](/img/structure/B14790584.png)
![1-[2,5-Anhydro-4-C-(hydroxymethyl)-a-L-lyxofuranosyl]-thymine](/img/structure/B14790592.png)
![2-amino-N-[(1-benzylpiperidin-3-yl)methyl]-N-cyclopropyl-3-methylbutanamide](/img/structure/B14790595.png)
